rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 359779-73-0) is a bicyclic tertiary amine derivative with a 2-azabicyclo[2.1.1]hexane core. The compound features:
- A tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom.
- An acetyl substituent at the 5-position of the bicyclic scaffold.
- A racemic mixture of stereoisomers (1R,4S,5S configuration).
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and other bioactive molecules requiring rigid bicyclic frameworks .
Properties
CAS No. |
1932072-84-8 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathway
The foundational approach to synthesizing the 2-azabicyclo[2.1.1]hexane scaffold originates from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (7). As described by, this method involves a tandem [2+2] cycloaddition and ring-opening amidation. The anhydride undergoes nucleophilic attack by tert-butylamine, followed by intramolecular cyclization to form the bicyclic lactam. Subsequent acetylation at the 5-position introduces the acetyl group, yielding the target compound.
Stereochemical Considerations
The stereochemistry at the 1R, 4S, and 5S positions is controlled during the cyclization step. Computational modeling suggests that the tert-butyl group’s bulkiness induces a chair-like transition state, favoring the observed configuration.
Reaction Conditions and Yield
-
Reagents : cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride, tert-butylamine, acetyl chloride.
-
Solvent : Tetrahydrofuran (THF) at −20°C.
Radical-Mediated Nitrogen Extrusion
Contractive Synthesis from Larger Rings
A radical-based nitrogen extrusion strategy, detailed in, offers an alternative route. Starting with a cyclopentane precursor, photolytic or thermal conditions generate nitrogen-centered radicals, triggering a contraction to the bicyclo[2.1.1]hexane framework. This method avoids stereochemical scrambling by leveraging rigid transition states.
Key Steps
-
Radical Initiation : Di-tert-butyl peroxide (DTBP) generates radicals under UV light.
-
Nitrogen Extrusion : The radical intermediate undergoes β-scission, ejecting N₂ and forming the bicyclic structure.
-
Acetylation : Post-contraction acetylation introduces the 5-acetyl group.
Industrial Challenges
While this method achieves 72% yield in lab settings, scalability is limited by the need for specialized photolytic equipment and stringent temperature control (−78°C).
Neutral Reagent Strategy for Carbamate Formation
Patent Insights from Edoxaban Synthesis
Though initially developed for Edoxaban precursors, the method in provides critical insights into tert-butyl carbamate synthesis. By using neutral forms of reagents (e.g., non-salified amines and acylating agents), viscosity issues during mixing are mitigated, enhancing reaction efficiency.
Adaptation for Target Compound
Comparative Advantages
| Parameter | Traditional Method (Salts) | Neutral Reagent Method |
|---|---|---|
| Reaction Time | 12 hours | 6 hours |
| Yield | 78% | 89% |
| Stirring Ease | Difficult (high viscosity) | Smooth |
Pinacol Rearrangement for Stereochemical Control
Oxidative Ring Contraction
The thesis in highlights a pinacol rearrangement strategy to construct cyclobutanes from cyclopropane precursors. Applying this to the target compound, a cyclopropane-fused lactam is oxidized to a 1,2-diketone, which undergoes acid-catalyzed rearrangement to form the bicyclo[2.1.1]hexane system.
Mechanistic Details
Yield and Scalability
-
Limitations : Requires stoichiometric XeF₂, increasing costs.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield | Stereopurity | Scalability | Cost |
|---|---|---|---|---|
| Cyclobutene Anhydride | 68% | >99% ee | Moderate | Low |
| Radical Extrusion | 72% | 95% ee | Low | High |
| Neutral Reagent | 89% | 98% ee | High | Moderate |
| Pinacol Rearrangement | 44% | 97% ee | Low | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.
Substitution: The azabicyclo structure allows for various substitution reactions, particularly nucleophilic substitutions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted azabicyclo derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has shown promise in several therapeutic areas:
Neurological Disorders : Preliminary studies suggest that this compound may interact with specific enzymes and receptors associated with neurological conditions. Its unique bicyclic structure could potentially lead to the development of novel therapeutic agents targeting these disorders.
Pharmacological Research : The compound's biological activity makes it a candidate for further pharmacological studies aimed at elucidating its mechanism of action. Interaction studies focusing on binding affinities with biological targets are essential for understanding its therapeutic potential.
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity of the final product. Advanced synthetic techniques may include:
- Photochemical Methods : Utilized to enhance yield and selectivity.
- Asymmetric Synthesis Strategies : Employed to produce enantiomerically pure compounds.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The azabicyclo structure allows for strong binding to enzyme active sites or receptor proteins, potentially inhibiting their function. The tert-butyl and acetyl groups can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[2.1.1]hexane Core
Key Observations :
- Acetyl vs. Amino Groups: The acetyl group increases lipophilicity and serves as a site for nucleophilic additions (e.g., Grignard reactions), whereas the amino group enables amide bond formation .
- Ring System Differences : Compounds with bicyclo[3.1.0]hexane scaffolds (e.g., ) exhibit greater strain and altered conformational flexibility compared to bicyclo[2.1.1]hexane .
Stereochemical Variants
| Compound Name | CAS Number | Stereochemistry | Impact on Properties |
|---|---|---|---|
| (1S,4S,5R)-tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | 1027177-72-5 | 1S,4S,5R | Reduced enzymatic degradation due to stereospecific binding |
| (1R,4R,5S)-tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | 1932212-66-2 | 1R,4R,5S | Improved binding affinity in chiral environments |
Stereochemical Influence :
Bicyclic Ring System Modifications
| Compound Name | CAS Number | Bicyclic System | Functional Groups | Stability |
|---|---|---|---|---|
| tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | 1932123-56-2 | Bicyclo[2.2.1]heptane | 5-hydroxy | High thermal stability; lower ring strain |
| tert-butyl (1S,5R)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate | 175476-93-4 | Bicyclo[3.2.1]octane | 7-oxo, 6-oxa | Moderate solubility due to oxygen heteroatoms |
Biological Activity
Rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
- Structural Features : The compound includes a tert-butyl group and an acetyl moiety attached to a bicyclic nitrogen-containing framework, which contributes to its reactivity and biological activity .
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits various biological activities that make it a candidate for therapeutic applications. These activities include:
- Neuroactive Properties : Potential effects on neurological disorders have been suggested based on its interaction with specific receptors .
- Enzyme Interaction : The compound is believed to interact with various enzymes, which may lead to therapeutic effects .
Understanding the mechanism of action of this compound is crucial for elucidating its therapeutic potential. Interaction studies are essential for evaluating how this compound binds to biological targets such as enzymes and receptors.
Table 1: Potential Biological Targets and Activities
| Biological Target | Activity Type | Notes |
|---|---|---|
| Enzymes | Inhibition | Preliminary studies suggest enzyme inhibition may lead to therapeutic effects. |
| Receptors | Binding Affinity | Potential interaction with neuroreceptors indicates possible neuroactive properties. |
| Cellular Pathways | Modulation | May influence signaling pathways related to neurological function. |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Neuropharmacological Study : A study investigated the compound's effects on neurotransmitter systems in animal models, suggesting potential benefits in treating anxiety disorders .
- Enzyme Inhibition Assays : Research demonstrated that the compound inhibits specific enzymes involved in neurodegenerative diseases, highlighting its potential as a therapeutic agent .
- Binding Studies : Binding assays revealed that this compound has a significant affinity for certain neuroreceptors, indicating its potential role in modulating neurological functions .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | C12H17NO3 | Potential neuroactive properties; spirocyclic structure |
| Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H17NO3 | Used in medicinal chemistry; piperidine ring |
| Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | C12H19N3O3 | Contains an amino group; studied for biological activity |
The distinct stereochemistry and functional groups of this compound confer unique reactivity patterns and biological interactions compared to these similar compounds .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (Reported) | Reference |
|---|---|---|---|
| Boc Protection | tert-Butyl chloroformate, NaHCO₃ | 75–85% | |
| Acetylation | Acetyl chloride, Et₃N, CH₂Cl₂ | 80–90% |
Basic: How is stereochemical purity validated for this compound?
Methodological Answer:
- Chiral HPLC : Utilized with columns like Chiralpak AD-H or OD-H, using hexane/isopropanol gradients to resolve enantiomers .
- X-ray Crystallography : Confirms absolute configuration via single-crystal analysis (e.g., Cu Kα radiation) .
- NMR Spectroscopy : Coupling constants (e.g., J values for bridgehead protons) and NOE correlations verify spatial arrangement .
Advanced: How does the bicyclo[2.1.1]hexane framework influence reactivity in cross-coupling reactions?
Methodological Answer:
The rigid bicyclic structure imposes steric constraints:
- Bridgehead Positions : Hindered reactivity at C1 and C4 due to unfavorable orbital alignment, directing substitutions to C5 (acetyl group) or the azetidine nitrogen .
- Electronic Effects : The electron-withdrawing Boc group stabilizes intermediates, enabling selective functionalization (e.g., Suzuki-Miyaura coupling at C5 requires Pd(OAc)₂ and SPhos ligand) .
Key Observation : Computational studies (DFT) show that the bridgehead strain lowers activation energy for nucleophilic attacks at C5 by 8–12 kcal/mol compared to C1 .
Advanced: What mechanistic insights explain discrepancies in reported biological activity of analogs?
Methodological Answer:
Contradictions arise from stereochemical and substituent effects:
- Stereoisomer Activity : (1R,4S,5S)-isomers show 3-fold higher binding affinity to serine proteases compared to (1S,4R,5R) analogs, as shown in kinetic assays (kcat/Kₐ values) .
- Acetyl vs. Hydroxyl : Acetylated derivatives exhibit reduced solubility (logP +0.5) but enhanced metabolic stability (t₁/₂ = 4 hours vs. 1.5 hours for hydroxyl analogs) .
Q. Table 2: Pharmacokinetic Comparison
| Derivative | Bioavailability | Half-Life (h) | Target Affinity (IC₅₀) |
|---|---|---|---|
| 5-Acetyl (rac) | 75% | 4.0 | 12 nM |
| 5-Hydroxy (single enantiomer) | 85% | 1.5 | 8 nM |
| Data from in vivo murine models and SPR binding assays . |
Advanced: How are computational methods applied to predict metabolic pathways?
Methodological Answer:
- Metabolite Prediction : Software like Schrödinger’s ADMET Predictor or GLORYx identifies likely oxidation sites (e.g., cytochrome P450-mediated dehydrogenation at C5 acetyl group) .
- Docking Studies : AutoDock Vina models interactions with CYP3A4, highlighting hydrogen bonding between the acetyl carbonyl and heme iron .
- MD Simulations : GROMACS simulations (100 ns) assess stability of enzyme-substrate complexes, revealing conformational flexibility in the bicyclic core .
Basic: What analytical techniques characterize functional group transformations?
Methodological Answer:
- FT-IR : C=O stretches for Boc (1680–1720 cm⁻¹) and acetyl (1700–1750 cm⁻¹) groups confirm successful reactions .
- LC-MS : High-resolution ESI-MS (e.g., m/z 267.147 [M+H]⁺) verifies molecular weight, while MS/MS fragments confirm cleavage patterns .
Advanced: How to resolve contradictions in reported synthetic yields for scaled-up batches?
Methodological Answer:
Discrepancies often stem from:
- Solvent Purity : Trace water in THF reduces Boc protection efficiency by 15–20%; use of molecular sieves improves yields .
- Temperature Control : Exothermic acetylation requires precise cooling (0–5°C) to avoid side reactions (e.g., over-acetylation) .
- DoE Optimization : Design of Experiments (DoE) models (e.g., JMP software) identify critical factors (e.g., stoichiometry, reaction time) for reproducibility .
Advanced: What role does the tert-butyl group play in stabilizing intermediates?
Methodological Answer:
- Steric Shielding : The bulky tert-butyl group protects the azetidine nitrogen from nucleophilic attack, enhancing stability in acidic conditions (e.g., pH 2–4) .
- Crystallization Aid : Promotes crystal lattice formation via van der Waals interactions, facilitating purification (melting point: 112–114°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
